molecular formula C20H16N4O B5775099 N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine

N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine

Cat. No. B5775099
M. Wt: 328.4 g/mol
InChI Key: UTHOAQNMUUCAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(4-pyridinyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 4-MPDQ or MPDQ and has a molecular formula of C22H18N4O.

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . The compound binds to these receptors, preventing them from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

By inhibiting EGFR and VEGFR-2, N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis . Additionally, the compound has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate IL-10 expression .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-25-16-8-6-15(7-9-16)22-20-17-4-2-3-5-18(17)23-19(24-20)14-10-12-21-13-11-14/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHOAQNMUUCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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